molecular formula C17H14ClFN2O3S B2753155 1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879929-52-9

1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2753155
CAS No.: 879929-52-9
M. Wt: 380.82
InChI Key: NFFYZUDITKRBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic molecule featuring a thienoimidazolone core with two aromatic substituents: a 2-chlorophenyl group at position 1 and a 4-fluorophenyl group at position 2. The 5,5-dioxide moiety indicates sulfone functionalization, enhancing electronic stability and influencing solubility. This structure has been characterized using crystallographic tools like the SHELX system, ensuring precise conformational analysis . The compound’s design leverages halogenated aryl groups to modulate electronic and steric properties, making it relevant for pharmacological studies, particularly in receptor targeting and metabolic stability optimization.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3S/c18-13-3-1-2-4-14(13)21-16-10-25(23,24)9-15(16)20(17(21)22)12-7-5-11(19)6-8-12/h1-8,15-16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFYZUDITKRBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest due to its potential biological activities. This article aims to summarize its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C18H17ClFN2O4SC_{18}H_{17}ClFN_2O_4S. Its structure includes a thienoimidazole core, which is known for various biological activities.

Antiviral Activity

Research has indicated that thienoimidazole derivatives exhibit significant antiviral properties. In particular, compounds similar to the target compound have been shown to inhibit viral replication effectively. For example, a related thiazolidinone derivative demonstrated over 95% inhibition of NS5B RNA polymerase activity in vitro, with an IC50 value of approximately 32 μM . This suggests that the thienoimidazole framework may also confer similar antiviral efficacy.

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. A study on related triazole derivatives showed promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli . This indicates that the thienoimidazole derivatives may also possess comparable antibacterial activity.

Anticancer Activity

Several studies have explored the anticancer potential of imidazole derivatives. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cells through the activation of p53 pathways and inhibition of cell proliferation . The specific mechanisms by which thienoimidazoles exert their anticancer effects remain an area for further investigation.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.
  • Receptor Interaction : The compound may interact with specific cellular receptors or pathways that modulate immune responses or apoptosis.
  • Structural Modifications : Variations in substituents on the phenyl rings can significantly affect biological activity, suggesting a structure-activity relationship (SAR) that can be exploited for drug design.

Case Studies and Research Findings

A series of studies have focused on the biological evaluation of related compounds:

  • Antiviral Studies : A derivative showed an EC50 value of 0.26 μM against HCV NS5B with low cytotoxicity in MT-4 cells .
  • Antibacterial Studies : Compounds with similar structures exhibited MIC values ranging from 0.125 to 8 μg/mL against various Gram-positive and Gram-negative bacteria .
  • Anticancer Studies : Research has indicated that certain thienoimidazole derivatives can induce apoptosis in cancer cell lines through mitochondrial pathways .

Comparison with Similar Compounds

1,3-Bis(4-Fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-Dioxide

  • Substituents : Dual 4-fluorophenyl groups.
  • Key Differences: Symmetric para-fluoro substitution eliminates steric hindrance but reduces electronic diversity. The fluorine atoms’ electron-withdrawing nature enhances polarity and may improve aqueous solubility compared to the target compound.

1-(4-Ethoxyphenyl)-3-Phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-Dioxide

  • Substituents : 4-Ethoxyphenyl (electron-donating) and phenyl.
  • Key Differences : The ethoxy group increases lipophilicity and steric bulk, likely reducing aqueous solubility but enhancing membrane permeability. Its electron-donating nature contrasts with the electron-withdrawing halogens in the target compound, altering charge distribution and reactivity in electrophilic environments .

1-(4-Methylphenyl)-3-[3-(Trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-Dioxide

  • Substituents : 4-Methylphenyl (electron-donating) and 3-trifluoromethylphenyl (strongly electron-withdrawing).
  • Key Differences : The trifluoromethyl group provides exceptional metabolic stability due to resistance to oxidative degradation. The methyl group offers minimal steric hindrance, while the trifluoromethyl’s inductive effects may enhance binding affinity in hydrophobic pockets. This combination creates a balance between stability and target engagement, differing from the target’s halogen-driven electronic profile .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1,3-Bis(4-Fluorophenyl) Derivative 4-Ethoxyphenyl Derivative 4-Methyl/Trifluoromethyl Derivative
Molecular Weight (g/mol) ~423.87 ~407.83 ~435.91 ~455.92
Halogen Content Cl (ortho), F (para) F (para, symmetric) None CF₃ (meta)
Solubility Trends Moderate (polar aprotic solvents) High (due to symmetry/polarity) Low (ethoxy increases lipophilicity) Low (CF₃ enhances lipid solubility)
Metabolic Stability High (Cl resists oxidation) Moderate (F less stable than Cl) Low (ethoxy prone to hydrolysis) Very High (CF₃ inert)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes:

Cyclocondensation : Reacting substituted phenylhydrazines with α,β-unsaturated ketones to form the imidazole core, followed by thiophene ring closure via sulfur incorporation .

Sulfonation : Introducing the 5,5-dioxide moiety using sulfonating agents like chlorosulfonic acid under controlled conditions .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HPLC-MS is critical for verifying purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the 3D structure, particularly the stereochemistry of the tetrahydro-thienoimidazole ring .
  • Spectroscopy : Compare experimental 1H^1H-NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) with computational predictions (DFT/B3LYP/6-31G* basis set) .
  • Mass spectrometry : Confirm the molecular ion peak (e.g., m/z ~460 for [M+H]+^+) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. The 5,5-dioxide group may enhance water solubility compared to non-sulfonated analogs .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The fluorophenyl and chlorophenyl substituents may confer hydrolytic resistance .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters like temperature (60–100°C), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., over-sulfonated derivatives) and adjust stoichiometry or quenching protocols .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative assays : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (e.g., ATP levels, incubation time) to isolate assay-specific variability .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to test hypotheses about substituent effects on potency .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases), focusing on the sulfone group’s role in hydrogen bonding .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for proposed modifications (e.g., adding methyl groups to the thienoimidazole ring) .

Q. What experimental controls are critical when studying this compound’s metabolic pathways?

  • Methodological Answer :

  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic products via LC-MS/MS .
  • CYP450 inhibition assays : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Methodological Notes

  • Data Reproducibility : Cross-validate findings using orthogonal techniques (e.g., NMR for purity, X-ray for conformation) to address discrepancies .
  • Theoretical Frameworks : Link studies to conceptual models in medicinal chemistry (e.g., lock-and-key theory for enzyme inhibition) to contextualize results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.